1-(4-benzylpiperidin-1-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one
Description
1-(4-benzylpiperidin-1-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one is a complex organic compound that features a piperidine ring, a benzyl group, an imidazo[2,1-b]thiazole moiety, and a methoxyphenyl group
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-32-24-10-7-22(8-11-24)25-18-30-23(19-33-27(30)28-25)9-12-26(31)29-15-13-21(14-16-29)17-20-5-3-2-4-6-20/h2-8,10-11,18-19,21H,9,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJLOXFHQTYXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Benzylpiperidine Derivatives
The 4-benzylpiperidine moiety is a critical substructure of the target compound. A scalable industrial method for synthesizing N-benzyl-4-piperidone, a key precursor, is detailed in CN116924967A.
Stepwise Preparation of N-Benzyl-4-Piperidone
The patented approach involves:
- Michael Addition : Benzylamine reacts with methyl acrylate in methanol at 50–60°C for 9–24 hours, forming a β-amino ester. Excess methyl acrylate minimizes monoester byproducts.
- Cyclization : The ester undergoes base-mediated cyclization (e.g., sodium methoxide) in toluene at 80°C for 12 hours, yielding N-benzyl-4-piperidone.
- Purification : Distillation under reduced pressure (1 mmHg) isolates the product in 85–90% purity.
Table 1: Reaction Conditions for N-Benzyl-4-Piperidone Synthesis
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylamine, methyl acrylate | 50–60 | 9–24 | 78–82 |
| 2 | Sodium methoxide, toluene | 80 | 12 | 85–90 |
This method avoids hazardous reagents (e.g., triethylsilane) and column chromatography, making it industrially viable.
Construction of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole ring is synthesized via copper-catalyzed A³-coupling or halogen-mediated cyclization.
Copper-Catalyzed A³-Coupling
Rassokhina et al. developed a one-pot method using:
- Benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde),
- 2-Aminothiazoles ,
- Alkynes (e.g., phenylacetylene),
- Cu(I/II) catalysts (e.g., CuBr).
Reaction in acetonitrile at 80°C for 12 hours affords imidazo[2,1-b]thiazoles in 33–93% yields. Continuous-flow reactors enhance yields to >95%.
Table 2: Optimization of Imidazo[2,1-b]thiazole Synthesis
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A³-Coupling | CuBr | 80 | 12 | 33–93 |
| Halogen Cyclization | I₂/Br₂ | Reflux | 30 | 45–65 |
Halogen-Mediated Cyclization
Bhatt et al. reported cyclizing 4,5-diphenylimidazole-2-thione with p-methoxyacetophenone using iodine or bromine. Heating in benzene or ethanol under reflux for 20–30 hours yields 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole, though purification requires sodium thiosulfate treatment to remove residual halogens.
Coupling of Piperidine and Imidazothiazole Moieties
The propan-1-one linker connects the 4-benzylpiperidine and imidazothiazole units via nucleophilic acyl substitution or Claisen-Schmidt condensation.
Nucleophilic Acyl Substitution
- Activation of Ketone : 3-Chloropropionyl chloride reacts with N-benzyl-4-piperidine in dichloromethane at 0°C, forming 1-(4-benzylpiperidin-1-yl)propan-1-one.
- Suzuki-Miyaura Coupling : The chloropropyl intermediate couples with 3-bromoimidazo[2,1-b]thiazole via Pd(PPh₃)₄ catalysis, yielding the target compound.
Table 3: Coupling Reaction Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3-Chloropropionyl chloride | DCM, 0°C, 2 h | 75 |
| 2 | Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C, 24 h | 68 |
Characterization and Analytical Data
The final compound is characterized via:
Challenges and Optimization Opportunities
- Byproduct Formation : Halogen-mediated cyclization generates hydrohalic acid byproducts, necessitating neutralization.
- Catalyst Cost : Pd-based catalysts increase synthesis costs; exploring Cu or Ni alternatives could improve affordability.
- Solvent Selection : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) may enhance sustainability.
Chemical Reactions Analysis
Nucleophilic Reactions at the Piperidine Nitrogen
The tertiary amine in the 4-benzylpiperidine group undergoes reductive amination and alkylation. For example:
-
Reductive Amination : Reaction with aldehydes (e.g., 4-methoxybenzaldehyde) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) introduces alkyl substituents, modifying the piperidine’s electronic profile .
-
Quaternary Ammonium Salt Formation : Treatment with methyl iodide in acetonitrile generates quaternary salts, enhancing water solubility.
Table 1: Piperidine Nitrogen Reactivity
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Reductive Amination | 4-Methoxybenzaldehyde, NaBH(OAc)₃ | N-alkylated piperidine derivative | 75–85% |
| Alkylation | Methyl iodide, CH₃CN, reflux | Piperidinium iodide salt | 90% |
Ketone Functionalization in the Propan-1-one Linker
The propan-1-one carbonyl group participates in nucleophilic additions and reductions:
-
Grignard Addition : Reaction with methylmagnesium bromide in tetrahydrofuran (THF) yields a tertiary alcohol.
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, which can be further oxidized back to the ketone using pyridinium chlorochromate (PCC) .
Table 2: Propan-1-one Reactivity
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Grignard Addition | CH₃MgBr, THF, 0°C | 1-(4-Benzylpiperidin-1-yl)-3-alcohol | 68% |
| Ketone Reduction | NaBH₄, MeOH, rt | Secondary alcohol derivative | 82% |
Electrophilic Aromatic Substitution on the Imidazo[2,1-b] thiazole Core
The electron-rich imidazo[2,1-b] thiazole ring undergoes electrophilic substitution at the C-5 position due to directing effects of the sulfur and nitrogen atoms:
-
Nitration : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 50°C introduces a nitro group .
-
Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom, enabling further cross-coupling reactions.
Table 3: Imidazo[2,1-b] thiazole Reactivity
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitroimidazo-thiazole derivative | 60% |
| Bromination | Br₂, CH₃COOH, rt | 5-Bromoimidazo-thiazole derivative | 55% |
Ring-Opening and Rearrangement Reactions
Under acidic conditions (e.g., HCl in ethanol), the imidazo[2,1-b] thiazole ring undergoes cleavage to form a thioamide intermediate, which can recyclize under basic conditions.
Cross-Coupling Reactions
The 4-methoxyphenyl group participates in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces the methoxy group with aryl substituents .
Table 4: Cross-Coupling Reactions
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Aryl-substituted derivative | 70% |
Key Research Findings
-
Synthetic Optimization : Multi-step protocols involving Mitsunobu coupling (DIAD, PPh₃) and reductive amination (NaBH(OAc)₃) are critical for assembling the hybrid structure .
-
Stability : The compound is stable under inert atmospheres but degrades in strong acids due to ring-opening.
-
Functionalization Impact : Bromination at C-5 enhances bioactivity by enabling downstream derivatization .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The mechanism often involves apoptosis induction and inhibition of tubulin polymerization, which disrupts cancer cell division and survival .
Neuropharmacological Effects
Compounds related to 1-(4-benzylpiperidin-1-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one have been investigated for their effects on neurotransmitter systems. Specifically, they may act on serotonin receptors or acetylcholinesterase inhibition pathways, potentially offering therapeutic benefits for neurodegenerative diseases .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activities by modulating chemokine receptors involved in monocyte and T-cell activation. This could be beneficial in treating diseases characterized by chronic inflammation .
Case Study 1: Cytotoxicity Evaluation
A library of compounds was evaluated for their cytotoxic effects using MTT assays across several cancer cell lines. The study showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Case Study 2: Mechanistic Studies
In-depth mechanistic studies using flow cytometry revealed that specific derivatives induced apoptosis through cell cycle arrest at sub-G1 and G2/M phases. This suggests that the compound can effectively trigger programmed cell death in malignant cells .
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperidin-1-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to Receptors: The compound could bind to specific receptors, modulating their activity.
Enzyme Inhibition: It might inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperidin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one: Similar structure but lacks the methoxy group.
1-(4-Benzylpiperidin-1-yl)-3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
1-(4-benzylpiperidin-1-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group might enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Biological Activity
The compound 1-(4-benzylpiperidin-1-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one is a synthetic organic molecule that exhibits potential biological activities due to its unique structural characteristics. This compound incorporates a benzylpiperidine moiety and an imidazo[2,1-b][1,3]thiazole structure, which are known for their interactions with various biological targets.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Key Features:
- Benzylpiperidine Moiety : Enhances interaction with neurotransmitter receptors.
- Imidazo[2,1-b][1,3]thiazole Ring : Associated with various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly its effects on cancer cell lines and its potential as an inhibitor of key enzymes involved in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Anticancer Activity
Research has shown that the compound exhibits significant anti-proliferative effects against hepatic cancer cell lines (HepG2). In vitro studies indicate that it can inhibit cell growth effectively, with potential mechanisms involving the modulation of cell cycle progression and apoptosis pathways. The molecular docking studies suggest strong binding interactions with Glypican-3 protein, which is often upregulated in hepatocellular carcinoma.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and beta-secretase (BACE-1), both of which are critical in the pathogenesis of Alzheimer's disease. The results show moderate to excellent inhibition potency compared to standard drugs like donepezil. This dual inhibition suggests potential use in treating cognitive decline associated with Alzheimer's disease.
SIRT1 Activation
In a series of studies focusing on metabolic disorders, derivatives of imidazo[2,1-b][1,3]thiazole have demonstrated the ability to activate SIRT1, a NAD+-dependent deacetylase. This activation is linked to improved metabolic profiles in animal models, suggesting therapeutic potential for obesity and diabetes management.
Case Studies
A notable case study involved the synthesis and testing of various derivatives related to this compound. These derivatives were screened for their anti-proliferative efficacy on HepG2 cells and showed varying degrees of effectiveness. The most potent derivatives exhibited strong inhibitory effects on cell proliferation and were further analyzed for their safety profiles on normal cells.
Q & A
Basic: What are the standard synthetic routes for 1-(4-benzylpiperidin-1-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one?
Methodological Answer:
The synthesis involves multi-step condensation and coupling reactions. Key steps include:
- Step 1: Preparation of the imidazo[2,1-b][1,3]thiazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol .
- Step 2: Functionalization of the piperidine moiety. For example, benzylation of piperidine derivatives using benzyl halides under basic conditions (K₂CO₃, reflux) .
- Step 3: Coupling the imidazo-thiazole and benzylpiperidine fragments using a propan-1-one linker. This may involve nucleophilic substitution or amide bond formation, optimized with catalysts like TEBA (triethylbenzylammonium chloride) in acetone .
- Critical Note: Purity is ensured via recrystallization (ethanol/water mixtures) and verified by TLC .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolves 3D conformation, particularly for verifying the imidazo-thiazole core and methoxyphenyl substituent orientation .
- NMR Spectroscopy:
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., calculated for C₃₁H₃₀N₄O₂S: 546.2094; observed: 546.2101) .
Basic: How to design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize cancer-related pathways (e.g., histone acetylation, kinase inhibition) based on structural analogs like benzimidazole and imidazolone derivatives .
- In Vitro Assays:
- Positive Control: Include known active compounds (e.g., 5-arylideneimidazolones) to validate assay conditions .
Advanced: How to conduct structure-activity relationship (SAR) studies on the benzylpiperidine moiety?
Methodological Answer:
- Systematic Modifications:
- Activity Mapping:
- Table 1 (SAR Trends):
| Substituent | HDAC Inhibition (%) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| 4-Methoxybenzyl | 72 ± 3 | 1.2 ± 0.1 |
| 4-Fluorobenzyl | 65 ± 4 | 2.5 ± 0.3 |
| Pyridin-3-ylmethyl | 58 ± 5 | >10 |
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Hypothesis Testing:
- Case Study: Discrepancies in HDAC inhibition (72% vs. 50%) were traced to assay buffer pH affecting compound ionization .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with HDAC2 (PDB: 4LXZ). The propan-1-one linker occupies the catalytic Zn²⁺ site, while the imidazo-thiazole core binds hydrophobic pockets .
- MD Simulations (GROMACS): Simulate 100 ns trajectories to assess stability of the compound-HDAC2 complex. RMSD < 2 Å indicates stable binding .
- Quantum Chemical Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites for SAR optimization .
Advanced: How to optimize solubility without compromising activity?
Methodological Answer:
- Strategies:
- Data-Driven Approach: Plot solubility (mg/mL) vs. logP for derivatives to identify optimal hydrophilicity (target logP ~2.5) .
Advanced: How to identify off-target effects using proteomics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
